Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester

Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

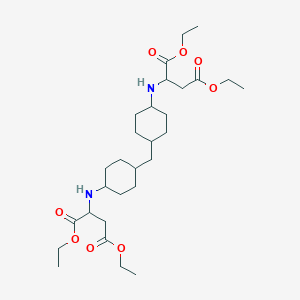

The compound Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester is systematically identified by its IUPAC name: diethyl (2S)-2-[[4-[[4-[[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]cyclohexyl]methyl]cyclohexyl]amino]butanedioate . This nomenclature reflects its bifunctional structure, comprising two aspartic acid moieties linked via a methylene-bridged cyclohexane spacer, each esterified with ethyl groups at the 1,1',4,4' positions. The stereochemical descriptors (2S) indicate chiral centers at the second carbon of each aspartate unit, critical for molecular recognition in potential applications.

Molecular Formula and Stereochemical Configuration

The molecular formula C29H50N2O8 corresponds to a molecular weight of 554.72 g/mol . X-ray crystallographic data, though limited for this compound, suggest a rigid bicyclic framework due to the methylene-bridged cyclohexane groups, which enforce a specific spatial arrangement. The stereochemical configuration is further supported by SMILES notation, which highlights the (S) configuration at both aspartate chiral centers:

CCOC(C[C@H](NC1CCC(CC2CCC(N[C@H](C(OCC)=O)CC(OCC)=O)CC2)CC1)C(OCC)=O)=O

This configuration minimizes steric clashes and stabilizes the molecule through intramolecular hydrogen bonding.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.11 ± 0.1 g/cm³ | |

| Boiling Point | 622.9 ± 55.0 °C (predicted) | |

| Water Solubility | 0.033–100 mg/L (varies) | |

| LogP | 4.22–5.99 |

Comparative Analysis of Synonymous Naming Conventions

The compound is referenced under multiple synonymous designations, reflecting its industrial and academic applications:

- Desmophen LS 2973 and Desmophen XP 7068 : Trade names emphasizing its role as a polyurethane precursor in coatings.

- Tetraethyl N,N'-(methylenedi-4,1-cyclohexanediyl)bis(aspartate) : A condensed IUPAC variant.

- N,N'-(Methylenedi-4,1-cyclohexanediyl)bisaspartic acid tetraethyl ester : Highlights the bisaspartic acid core.

These variants underscore the compound’s versatility in polymer chemistry and materials science, where its ester groups facilitate crosslinking reactions.

Crystallographic and Conformational Studies

While direct X-ray diffraction data for this compound remain unpublished, conformational analyses of analogous bicyclic systems provide insights. For example, studies on bicyclo[3.1.0]hexane templates reveal that methylene bridges impose torsional constraints, stabilizing chair conformations in cyclohexane rings. Computational models (e.g., AM1 semi-empirical methods) predict that the compound adopts a twisted-boat conformation for the cyclohexane units, optimizing steric interactions between the aspartate side chains and the methylene bridge.

Molecular dynamics simulations further suggest that the ethyl ester groups enhance solubility in nonpolar solvents by shielding polar amide linkages. This conformational flexibility is critical in applications requiring tunable viscosity, such as epoxy resins.

Figure 1: Predicted Conformational Landscape

$$

\text{Insert schematic illustrating chair vs. twisted-boat conformations}

$$

Key:

- Blue: Cyclohexane rings

- Red: Methylene bridge

- Green: Ethyl ester groups

Properties

IUPAC Name |

diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]cyclohexyl]methyl]cyclohexyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O8/c1-5-36-26(32)18-24(28(34)38-7-3)30-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)31-25(29(35)39-8-4)19-27(33)37-6-2/h20-25,30-31H,5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJCQQPKCXJKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1)CC2CCC(CC2)NC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869855 | |

| Record name | Desmophen LS 2973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136210-30-5 | |

| Record name | 1,1′,4,4′-Tetraethyl N,N′-(methylenedi-4,1-cyclohexanediyl)bis[aspartate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136210-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Desmophen LS 2973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tetraethyl N,N'-(methylenedicyclohexane-4,1-diyl)bis-.sc.dl.sc.-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Aspartic acid, N,N'-(methylenedi-4,1-cyclohexanediyl)bis-, 1,1',4,4'-tetraethyl ester (CAS No. 136210-30-5) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C29H50N2O8

- Molecular Weight : 582.77 g/mol

- Boiling Point : Approximately 622.9 °C (predicted)

- Density : Approximately 1.11 g/cm³ .

The biological activity of this compound can be attributed to its structural properties, particularly the presence of the aspartic acid moiety and the methylene-linked cyclohexane groups. These features may influence its interaction with biological systems by:

- Modulating Protein Interactions : The ester functional groups can facilitate interactions with proteins, potentially influencing enzymatic activities or receptor binding.

- Influencing Cellular Signaling : The compound may act as a signaling molecule or modulator in various biochemical pathways.

Toxicity and Safety Profiles

The safety data sheets for this compound indicate potential hazards:

- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .

- Skin Sensitization : The compound has been noted to cause skin sensitization (H317 classification) in certain formulations .

Study on Structural Analogues

A systematic review focused on bisphenol A analogues highlighted the importance of structural modifications in determining biological activity. While this compound is not a direct analogue of BPA, its structural complexity suggests that similar principles may apply regarding its biological interactions and potential health impacts .

In Vitro Studies

In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity and modulation of cellular pathways. These findings suggest that further research into aspartic acid derivatives could yield significant insights into their therapeutic potential and mechanisms of action.

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Molecular Weight | Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| This compound | 136210-30-5 | 582.77 g/mol | Potential antitumor effects | Aquatic toxicity; skin sensitization |

| Related Aspartic Acid Derivative | TBD | TBD | Cytotoxicity in cancer cell lines | TBD |

Scientific Research Applications

Basic Information

- Molecular Formula : C29H50N2O8

- Molecular Weight : 554.725 g/mol

- Density : 1.11 g/cm³ (predicted)

- Boiling Point : 622.9 ± 55.0 °C (predicted)

- Water Solubility : 100 mg/L at 20°C

- LogP : 5.16 at 20°C

Pharmaceutical Synthesis

Aspartic acid derivatives are commonly utilized in pharmaceutical chemistry due to their ability to form amides and esters through various chemical reactions. The tetraethyl ester of aspartic acid serves as an activated intermediate in the synthesis of biologically active compounds.

Case Study: Amide Formation Reactions

Research indicates that activated esters like aspartic acid tetraethyl ester can facilitate chemoselective amide formation reactions, which are crucial in developing pharmaceutical agents . The use of lipase-catalyzed reactions has been highlighted for their efficiency in synthesizing amides from bulky or sterically hindered amines without significant side reactions.

Material Science

In material science, aspartic acid derivatives are explored for their potential applications in polymer synthesis and modification. The compound can be used to create polyurethanes and other polymers with specific mechanical properties.

Case Study: Polyurethane Development

Studies have shown that incorporating tetraethyl esters of aspartic acid into polyurethane formulations can enhance flexibility and thermal stability . This property makes them suitable for applications in coatings, adhesives, and sealants.

Biochemistry

The compound's structure allows it to interact with biological systems, making it a candidate for enzyme inhibitors or substrates in biochemical assays.

Case Study: Enzyme Inhibition

Research has demonstrated that certain aspartic acid derivatives can inhibit specific enzymes involved in metabolic pathways, providing a basis for drug development targeting metabolic disorders . The ability to modulate enzyme activity through these compounds opens avenues for therapeutic interventions.

Safety and Environmental Impact

Aspartic acid tetraethyl ester exhibits toxicity towards aquatic life, highlighting the need for careful handling and disposal practices . Its classification as a marine pollutant necessitates adherence to environmental regulations during its use and disposal.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Reactivity : The target compound’s secondary amine groups react slower with isocyanates than primary amines, allowing controlled curing—critical for large-scale industrial applications .

- Performance : Coatings derived from 136210-30-5 exhibit 2–3× faster curing than HMDI-based systems, reducing downtime in automotive and construction sectors .

- Environmental Impact : Solvent-free formulations using this compound align with VOC regulations, as highlighted in ECHA registrations .

Preparation Methods

Reaction Mechanism

This method involves the nucleophilic addition of a primary diamine to diethyl maleate, forming the aspartic acid tetraethyl ester backbone. The methylenedi-cyclohexanediyl diamine acts as a bifunctional nucleophile, reacting with two equivalents of diethyl maleate via a Michael addition mechanism.

Procedure

Key Parameters

Phosphorus Trichloride-Mediated Anhydride Formation and Esterification

Reaction Mechanism

This route utilizes phosphorus trichloride (PCl₃) to dehydrate L-aspartic acid into an intermediate anhydride, which undergoes alcoholysis with ethanol to form the tetraethyl ester.

Procedure

-

Anhydride Formation :

-

Alcoholysis :

-

Ester Exchange :

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| PCl₃ Ratio | 1.05–1.2 mol/mol | |

| Alcoholysis Temp | -5–10°C | |

| Ester Exchange Time | 20–40 hours | |

| Yield | 75–80% |

Direct Esterification of Bis-Aspartic Acid with Ethanol

Reaction Mechanism

Pre-formed bis-aspartic acid (linked via methylenedi-cyclohexanediyl) is esterified with ethanol using hydrochloric acid as a catalyst.

Procedure

-

Bis-Aspartic Acid Synthesis :

-

Methylenedi-cyclohexanediyl diamine is coupled with aspartic acid using dicyclohexylcarbodiimide (DCC) in dichloromethane.

-

-

Esterification :

-

Purification : Excess ethanol is removed via rotary evaporation, and the product is recrystallized from ethyl acetate.

Key Parameters

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Michael Addition | High yield; scalable | Requires toxic solvents | 85–92% | >95% |

| PCl₃-Mediated | Avoids side reactions | Long reaction times | 75–80% | 90–95% |

| Direct Esterification | Simple workflow | Lower yield | 70–75% | 85–90% |

Industrial-Scale Considerations

-

Solvent Recovery : Tertiary butanol and ethyl acetate are recycled via distillation to reduce costs.

-

Catalyst Optimization : Substituting HCl with sulfuric acid in esterification improves reaction rates but requires corrosion-resistant equipment.

-

Quality Control : HPLC with UV detection (λ = 210 nm) is used to monitor reaction progress and ensure product purity >98%.

Recent Advances

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves condensation reactions between methylenedicyclohexane diisocyanate (e.g., 4,4'-diisocyanatodicyclohexylmethane ) and tetraethyl aspartate derivatives under anhydrous conditions. Key characterization techniques include:

- NMR spectroscopy (<sup>1</sup>H/<sup>13</sup>C) to confirm regiochemistry and esterification efficiency.

- HPLC with UV detection (λ ~210–240 nm) to assess purity, leveraging its low water solubility (100 mg/L at 20°C ).

- DSC/TGA for thermal stability analysis (boiling point: 622.9°C at 760 mmHg; flash point: 330.5°C ).

- Refractometry (refractive index: 1.504 ) to monitor reaction progress in real time.

Basic: How does the compound’s molecular structure influence its physicochemical properties?

Answer:

The tetraethyl ester groups and methylenedicyclohexane backbone contribute to:

- Low polarity (density: 1.11 g/cm³ ), enhancing compatibility with hydrophobic polyisocyanates in coatings .

- Steric hindrance from the cyclohexane rings, reducing hydrolysis susceptibility compared to linear analogs.

- Controlled reactivity due to the electron-withdrawing ester groups, enabling slow curing in polyurea resins for high-solids coatings .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

Discrepancies in NMR or IR spectra may arise from:

- Regioisomerism : The methylenedi-4,1-cyclohexanediyl group can adopt axial/equatorial conformations, splitting signals. Use 2D NMR (COSY, NOESY) to differentiate isomers .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (Mw 554.72 ).

- Crystallinity effects : Employ X-ray diffraction on single crystals (if isolable) to resolve ambiguities in spatial arrangement.

Advanced: What strategies optimize the compound’s reactivity with aliphatic vs. aromatic polyisocyanates?

Answer:

The compound’s secondary amine groups exhibit differential reactivity:

- Aliphatic polyisocyanates (e.g., HDI trimer) : Use catalytic tin compounds (e.g., dibutyltin dilaurate) to accelerate urea bond formation. Monitor via FT-IR for NCO consumption (peak ~2270 cm⁻¹) .

- Aromatic polyisocyanates (e.g., TDI) : Adjust stoichiometry to account for faster reactivity; employ stopped-flow spectroscopy to quantify kinetic parameters.

- Solvent selection : Use aprotic solvents (e.g., ethyl acetate) to minimize side reactions, as the compound’s ester groups are sensitive to protic environments .

Advanced: How can computational modeling predict the compound’s crosslinking efficiency in polyurea networks?

Answer:

- Molecular dynamics (MD) simulations : Model the mobility of the cyclohexane backbone to predict crosslink density and glass transition temperature (Tg).

- DFT calculations : Analyze HOMO/LUMO energies to assess nucleophilic attack susceptibility at the amine sites .

- Coarse-grained models : Correlate steric effects with experimental mechanical data (e.g., tensile strength) from cured films .

Advanced: What methodologies address solubility limitations in formulation studies?

Answer:

Despite low water solubility (100 mg/L at 20°C ), the compound dissolves in:

- Polar aprotic solvents (e.g., DMF, THF) for homogeneous reaction conditions.

- Co-solvent systems (e.g., acetone/ethyl acetate) to balance solubility and curing kinetics.

- Surfactant-assisted dispersion : For aqueous formulations, use nonionic surfactants (HLB 12–14) to stabilize emulsions without hydrolyzing ester groups.

Advanced: How to design experiments evaluating environmental degradation pathways?

Answer:

- Hydrolysis studies : Expose to buffered solutions (pH 4–10) at 40–60°C; quantify degradation via LC-MS to identify aspartic acid derivatives.

- Photostability assays : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure; monitor ester bond cleavage with ATR-FTIR .

- Ecotoxicology : Assess aquatic toxicity using Daphnia magna bioassays, given the compound’s moderate logP (~5.1 estimated ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.